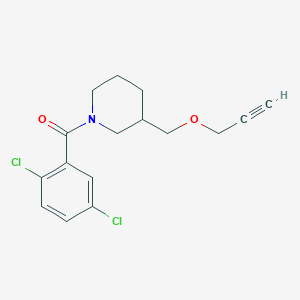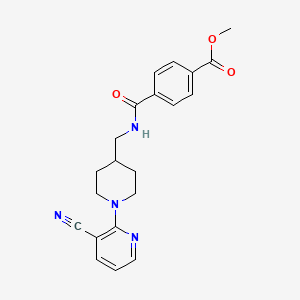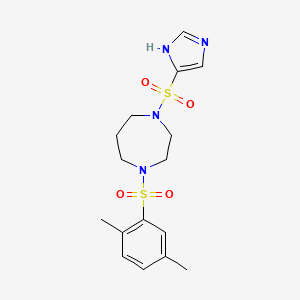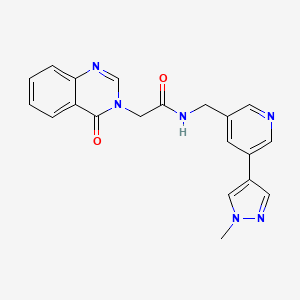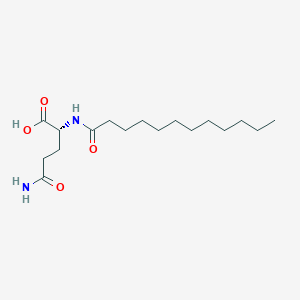
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Novel urea derivatives, including compounds with quinazoline and bis-urea functionalities, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown moderate to strong activity, particularly against breast carcinoma MCF-7 cell line, highlighting their potential as lead compounds in the development of cancer therapeutics (Perković et al., 2016).
Antagonistic and Inhibitory Properties
- Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, with certain compounds showing potent antagonist activity. This suggests their utility in characterizing the human A(3) receptor and potentially treating related disorders (van Muijlwijk-Koezen et al., 2000).
Antimicrobial and Antioxidant Activities
- Synthesis of quinazolin-4-one derivatives has been reported, with some showing antimicrobial activities. This highlights their potential application in developing new antimicrobial agents (El-zohry & Abd-Alla, 2007).
Green Synthesis Approaches
- A green synthetic procedure was developed for the synthesis of a compound structurally similar to the one , demonstrating the use of environmentally friendly methods in the synthesis of complex molecules. This approach emphasizes the growing importance of sustainable practices in chemical synthesis (Molnar, Komar, & Jerković, 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 4-methoxyphenethylamine with 2-oxo-2,3-dihydroquinazoline-4-carbaldehyde to form an imine intermediate. The imine intermediate is then reacted with 3-methoxyphenyl isocyanate to form the final product.", "Starting Materials": [ "4-methoxyphenethylamine", "2-oxo-2,3-dihydroquinazoline-4-carbaldehyde", "3-methoxyphenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenethylamine with 2-oxo-2,3-dihydroquinazoline-4-carbaldehyde in the presence of a suitable catalyst to form an imine intermediate.", "Step 2: Purification of the imine intermediate by recrystallization or column chromatography.", "Step 3: Reaction of the imine intermediate with 3-methoxyphenyl isocyanate in the presence of a suitable catalyst to form the final product.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] } | |
Numéro CAS |
942002-15-5 |
Formule moléculaire |
C25H24N4O4 |
Poids moléculaire |
444.491 |
Nom IUPAC |
1-(3-methoxyphenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C25H24N4O4/c1-32-19-12-10-17(11-13-19)14-15-29-23(21-8-3-4-9-22(21)27-25(29)31)28-24(30)26-18-6-5-7-20(16-18)33-2/h3-13,16H,14-15H2,1-2H3,(H2,26,28,30) |
Clé InChI |
JKGWYUFJOIJKQI-WEMUOSSPSA-N |
SMILES |
COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane]](/img/structure/B2467878.png)
![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2467879.png)
![2-chloro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B2467880.png)
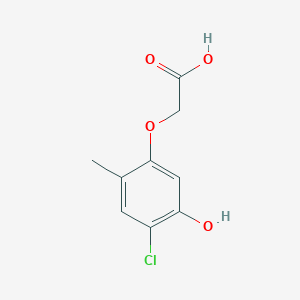
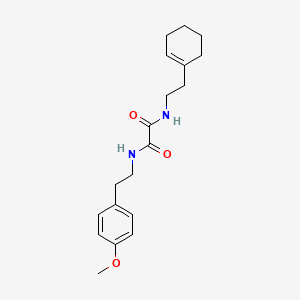
![2-{3-[4-Methyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]-3-oxo-1-phenylpropyl}malononitrile](/img/structure/B2467887.png)

